3-Ethyl-4-methylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52896-91-0 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-4-methylheptane |

InChI |

InChI=1S/C10H22/c1-5-8-9(4)10(6-2)7-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

JZBKRUIGSVOOIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-4-methylheptane

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Ethyl-4-methylheptane (CAS No: 52896-91-0), a branched alkane with the molecular formula C₁₀H₂₂.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for applications ranging from solvent studies to its use as a non-polar reference standard.

Molecular Structure and Identification

This compound is a saturated hydrocarbon belonging to the alkane homologous series.[5] Its structure features a seven-carbon heptane backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.[6] The acyclic and branched nature of this alkane, with all carbon-carbon bonds being single bonds, dictates its fundamental physical and chemical behaviors.[5]

The structural formula and isomeric representation are crucial for understanding its interactions at a molecular level.

dot graph "3_Ethyl_4_methylheptane_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Heptane backbone C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"];

// Ethyl group at C3 C8 [label="C"]; C9 [label="C"];

// Methyl group at C4 C10 [label="C"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C3 -- C8; C8 -- C9; C4 -- C10; } caption: "Ball-and-stick model of this compound."

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 52896-91-0 | [1][2][4] |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][4] |

| Molecular Weight | 142.28 g/mol | [1][2][4] |

| Canonical SMILES | CCCC(C)C(CC)CC | [1] |

| InChIKey | JZBKRUIGSVOOIC-UHFFFAOYSA-N | [1][2][4] |

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in various systems. These properties are summarized in the table below and are critical for predicting its partitioning, volatility, and interaction with other substances.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Boiling Point | 163.1 °C at 760 mmHg | [2][3] |

| Melting Point | -53.99 °C | [3] |

| Density | 0.732 g/cm³ | [2][3] |

| Vapor Pressure | 2.74 mmHg at 25 °C | [3] |

| Refractive Index | 1.411 - 1.4184 | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 3.85880 - 5.1 | [1][2][3] |

| Enthalpy of Vaporization (ΔvapH°) | 48.1 kJ/mol | [7] |

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is paramount for the reliable application of this compound in research and development. This section outlines the standard experimental protocols for key properties.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility. A precise measurement confirms the purity of the compound.[8] The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample.[9]

Protocol: Thiele Tube Boiling Point Determination

-

Sample Preparation: Fill a small test tube to a depth of approximately 1-2 cm with this compound.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

dot graph "Boiling_Point_Determination_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Sample Preparation"]; B [label="Capillary Tube Insertion"]; C [label="Apparatus Assembly"]; D [label="Heating"]; E [label="Observation of Bubbles"]; F [label="Cooling and Measurement"];

A -> B -> C -> D -> E -> F; } caption: "Workflow for boiling point determination via the Thiele tube method."

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[10] It is a useful parameter for solvent characterization and quality control.

Protocol: Density Determination using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: Accurately weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record the mass.[11]

-

Volume Measurement: Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

-

Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid and record the total mass.[11]

-

Calculation:

-

Mass of liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder).

-

Density = Mass of liquid / Volume of liquid.

-

-

Replication: Repeat the measurement at least two more times and calculate the average density to ensure precision.[12]

Solubility Profile

As a non-polar alkane, this compound's solubility is governed by the "like dissolves like" principle.[13]

-

In Polar Solvents (e.g., Water): Due to its long hydrocarbon chain and lack of polar functional groups, this compound is practically insoluble in water. The non-polar nature of the molecule prevents the formation of significant intermolecular forces with polar water molecules.[13][14]

-

In Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): It is expected to be freely miscible with other non-polar organic solvents. The van der Waals forces between the alkane molecules are comparable to those between the alkane and the non-polar solvent molecules, allowing for ready dissolution.

Protocol: Qualitative Solubility Testing

-

Solvent Addition: In a small test tube, add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, hexane).

-

Solute Addition: Add 2-3 drops of this compound to the solvent.

-

Observation: Vigorously shake the test tube for 10-20 seconds.

-

Analysis: Observe whether a single homogeneous phase forms (soluble) or if two distinct layers remain (insoluble).

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.[15][16] In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (142.28). The fragmentation pattern is characteristic of branched alkanes, with cleavage preferentially occurring at the branching points to form more stable carbocations.[17]

Key Fragmentation Peaks:

-

m/z 70 and 71: Likely due to the loss of propyl and ethyl radicals.

-

m/z 43: Corresponding to a propyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and splitting patterns in the ¹H NMR spectrum, and the number of distinct signals in the ¹³C NMR spectrum, would be consistent with the structure of this compound.[18]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. For this compound, strong absorptions are expected in the 2850-3000 cm⁻¹ region (C-H stretching) and around 1375 cm⁻¹ and 1465 cm⁻¹ (C-H bending).

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. The data and protocols presented herein are intended to support researchers and scientists in the effective application and characterization of this compound. A thorough understanding of these properties is fundamental to its use in various scientific and industrial contexts.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521415, this compound.

- Wikipedia. (n.d.). Alkane.

- Chemsrc. (n.d.). This compound.

- LookChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90753371, 4-Ethenyl-3-ethyl-4-methylheptane.

- Wayne Breslyn. (2022, June 24). How to Write the Structural Formula for this compound [Video]. YouTube. [Link]

- NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. In NIST Chemistry WebBook.

- NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. In NIST Chemistry WebBook.

- Unknown. (2021, July 16). Experimental No. (2) Boiling Point.

- Cheméo. (n.d.). Chemical Properties of Heptane, 3-ethyl-4-methyl- (CAS 52896-91-0).

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).

- The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59683930, (4R)-3-ethyl-4-methylheptane.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular).

- Hovogen. (2025, August 18). A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS).

- American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- ResearchGate. (n.d.). GC-MS-fractionation of n-alkane test mixture.

- Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521414, 4-Ethyl-3-methylheptane.

- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- SGKmistry. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry [Video]. YouTube. [Link]

- The Organic Chemistry Tutor. (2025, July 25). Mass Spectrometry of Alkanes [Video]. YouTube. [Link]

- Chemister.ru. (n.d.). This compound.

Sources

- 1. This compound | C10H22 | CID 521415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:52896-91-0 | Chemsrc [chemsrc.com]

- 3. This compound.|lookchem [lookchem.com]

- 4. Heptane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Heptane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acs.org [acs.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. This compound.(52896-91-0) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Structural and Synthetic Aspects of 3-Ethyl-4-methylheptane

Abstract: This technical guide provides a comprehensive analysis of 3-Ethyl-4-methylheptane, a branched-chain alkane with the molecular formula C₁₀H₂₂. The document delineates the systematic IUPAC nomenclature that defines its structure, presents its physicochemical properties, and offers a predictive overview of its spectroscopic signatures (¹H NMR, ¹³C NMR, Mass Spectrometry) essential for its empirical identification. Furthermore, a detailed, field-proven protocol for the targeted synthesis of this compound via the Corey-House reaction is provided, offering a practical framework for its laboratory preparation. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a detailed understanding of this specific isoparaffin.

Introduction to this compound

This compound is a saturated hydrocarbon and a structural isomer of decane. As a branched-chain alkane, its molecular architecture—specifically the location and nature of its alkyl substituents—imparts distinct physical and chemical properties compared to its linear counterpart, n-decane. These properties, including boiling point, viscosity, and combustion characteristics, are of significant interest in fields ranging from fuel science to use as inert solvents or scaffolds in chemical synthesis. Understanding its structure is foundational to predicting its behavior and utility. The molecular formula for this compound is C₁₀H₂₂ and its molecular weight is approximately 142.28 g/mol .[1][2][3]

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of an organic molecule is ensured by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The name this compound is a precise descriptor of the molecule's connectivity.

Systematic Naming Convention

The IUPAC name is deconstructed as follows:

-

Parent Chain Identification : The suffix "-heptane" indicates that the longest continuous carbon chain in the molecule contains seven carbon atoms.[4]

-

Numbering the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible numerical locants. Numbering from left to right in the standard representation places the first substituent on carbon 3. Numbering from right to left would place the first substituent on carbon 4. Therefore, the former is the correct direction.

-

Identifying and Locating Substituents : An ethyl group (-CH₂CH₃) is located on carbon 3, and a methyl group (-CH₃) is on carbon 4.[4]

-

Alphabetical Ordering : The substituents are listed alphabetically ("ethyl" before "methyl") in the final name, irrespective of their locant numbers.

This systematic approach ensures that the name "this compound" corresponds to a single, unique molecular structure. An alternative name like "4-Ethyl-3-methylheptane" is incorrect because while the substituents are the same, the name does not adhere to the lowest locant rule when considering the entire set of locants (3,4 is lower than 4,5 if numbered from the other end).[5][6]

Structural Representations

-

Condensed Structural Formula : CH₃CH₂CH(CH₂CH₃)CH(CH₃)CH₂CH₂CH₃

-

Skeletal Structure : A line-angle formula where vertices and ends of lines represent carbon atoms, and hydrogen atoms are implied to satisfy carbon's valency of four.

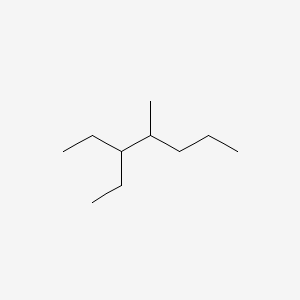

Molecular Structure Visualization

The following diagram provides a clear 2D representation of the skeletal structure of this compound, with the parent chain and substituents explicitly labeled according to IUPAC conventions.

Caption: Skeletal structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for applications in solvent chemistry, fuel formulation, and for predicting its behavior in various physical processes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [1][3] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 52896-91-0 | [2][3] |

| Boiling Point | 163.1 °C at 760 mmHg | [3] |

| Density | 0.732 g/cm³ | [3] |

| Refractive Index | 1.4184 | [3] |

| Vapor Pressure | 2.74 mmHg at 25°C | [3] |

Spectroscopic Signature for Structural Verification

For unequivocal structure confirmation, a combination of spectroscopic methods is employed. The following sections describe the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will be complex due to the presence of multiple, chemically similar alkyl protons. However, distinct regions and multiplicities can be predicted:

-

~0.8-1.0 ppm : This upfield region will contain multiple overlapping signals corresponding to the four methyl groups (-CH₃). We would expect to see triplets for the terminal methyls of the heptane chain and the ethyl group, and a doublet for the methyl group at C4.

-

~1.2-1.6 ppm : A complex multiplet region corresponding to the various methylene (-CH₂-) and methine (-CH-) protons on the main chain and the ethyl substituent.[7][8]

-

The methine proton at C3, bonded to the ethyl group, and the methine proton at C4, bonded to the methyl group, will be the most deshielded of the sp³ C-H protons and will likely appear as complex multiplets further downfield within the 1.4-1.8 ppm range.[7]

¹³C NMR Spectroscopy

Due to molecular asymmetry, all ten carbon atoms in this compound are chemically non-equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals . The approximate chemical shifts are:

-

~10-25 ppm : Signals for the four methyl carbons.

-

~25-45 ppm : Signals for the four methylene carbons and the two methine carbons. The methine carbons (C3 and C4) are expected to be further downfield in this range due to their higher degree of substitution.[9][10][11]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), branched alkanes exhibit characteristic fragmentation patterns.[12]

-

Molecular Ion (M⁺) : The molecular ion peak at m/z = 142 will likely be of low abundance or absent, which is typical for highly branched alkanes.[13][14]

-

Primary Fragmentation : Cleavage is favored at the points of branching to form more stable secondary carbocations.[5][14] The most significant fragmentations are expected to occur at the C3-C4 and C4-C5 bonds.

-

Cleavage of the C4-C5 bond would result in the loss of a propyl radical (•CH₂CH₂CH₃) to yield a stable secondary carbocation at m/z = 99 .

-

Cleavage of the C3-C4 bond can occur in two ways: loss of a butyl radical to give a fragment at m/z = 85 , or loss of a sec-butyl radical to give a fragment at m/z = 85 .

-

Loss of the ethyl substituent at C3 as a radical (•CH₂CH₃) would generate a significant peak at m/z = 113 .

-

Protocol for Targeted Synthesis

The synthesis of unsymmetrical alkanes like this compound requires a method that can controllably form a carbon-carbon bond between two different alkyl groups.

Rationale for Method Selection: The Corey-House Synthesis

The Corey-House synthesis is an exceptionally effective method for creating unsymmetrical alkanes with high yields.[1][6] It utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide. This method is superior to alternatives like the Wurtz reaction, which produces a mixture of products when different alkyl halides are used.[2] For the synthesis of this compound, we can strategically form the C3-C4 bond by coupling a 3-halopentane derivative with a suitable organocuprate.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of this compound by coupling sec-butyllithium (to form the Gilman reagent) with 3-bromopentane.

Step 1: Preparation of sec-Butyllithium

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Add 1.2 equivalents of lithium metal (wire or shot) to the flask containing anhydrous diethyl ether.

-

Slowly add 1.0 equivalent of 2-bromobutane, dissolved in anhydrous diethyl ether, via the dropping funnel to the stirred lithium suspension.

-

Maintain a gentle reflux. The reaction is initiated if the solution turns cloudy. The reaction is complete when most of the lithium has been consumed (approx. 1-2 hours). The resulting solution is sec-butyllithium.

Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

-

In a separate flame-dried flask under nitrogen, prepare a suspension of 0.5 equivalents of copper(I) iodide (CuI) in anhydrous diethyl ether.

-

Cool this suspension to 0°C in an ice bath.

-

Slowly transfer the prepared sec-butyllithium solution (2.0 equivalents) to the CuI suspension via cannula.

-

The reaction mixture will change color, indicating the formation of the Gilman reagent, Li[Cu(CH(CH₃)CH₂CH₃)₂]. Allow the solution to stir at 0°C for 30 minutes.[6]

Step 3: Coupling Reaction

-

Add 1.0 equivalent of 3-bromopentane to the Gilman reagent solution at 0°C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours until analysis (e.g., by GC-MS) indicates the consumption of the starting material.

Step 4: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Corey-House synthesis of this compound.

Conclusion

This compound is a structurally defined branched alkane whose properties and behavior are a direct consequence of its specific substitution pattern on a heptane backbone. Its identity is unambiguously confirmed through systematic IUPAC nomenclature and can be verified empirically using a combination of NMR and mass spectrometry techniques, which reveal predictable and characteristic signatures. Furthermore, its targeted synthesis is reliably achieved through established organometallic methodologies like the Corey-House synthesis, allowing for its preparation for research and development purposes. This guide provides the foundational technical knowledge required for professionals working with this compound.

References

- PubChem. This compound.

- NIST. Heptane, 3-ethyl-4-methyl-. National Institute of Standards and Technology. [Link]

- Wayne Breslyn. How to Write the Structural Formula for this compound. YouTube. [Link]

- LookChem. This compound. [Link]

- Whitman College. GCMS Section 6.9.

- JoVE.

- BYJU'S. Corey House Reaction. [Link]

- PubChem. 4-Ethyl-3-methylheptane.

- Brainly.in. why 3-methyl-4-ethylheptane is not in IUPAC system. [Link]

- University of Calgary. Alkanes - Mass Spectrometry. [Link]

- eGyanKosh. Branched chain alkanes. [Link]

- Stenutz. This compound. [Link]

- chemeurope.com. Corey-House synthesis. [Link]

- Vedantu.

- Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. [Link]

- Collegedunia. Corey House Reaction: Mechanism, Examples and Importance. [Link]

- Chemistry LibreTexts.

- OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- Chemistry Connected. 13C NMR Chemical Shifts. [Link]

- Scribd. 1H NMR Chemical Shifts of Alkanes. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- University of Regensburg. 13C NMR spectroscopy • Chemical shift. [Link]

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 2. collegedunia.com [collegedunia.com]

- 3. Corey-House_synthesis [chemeurope.com]

- 4. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. GCMS Section 6.9.2 [people.whitman.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 3-Ethyl-4-methylheptane (CAS 52896-91-0)

This guide provides a comprehensive technical overview of 3-Ethyl-4-methylheptane, a branched alkane of interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical and physical properties, stereochemical considerations, detailed analytical characterization, plausible synthetic routes, and essential safety protocols.

Introduction: Understanding the Molecular Architecture

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the decane isomer group.[1] As an acyclic branched alkane, its structure consists of a seven-carbon heptane backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.[2] This specific arrangement of alkyl substituents gives rise to unique physical properties and stereochemical complexity compared to its linear counterpart, n-decane. The study of such branched alkanes is crucial for understanding structure-property relationships in hydrocarbon chemistry, which has implications in fields ranging from fuel science to medicinal chemistry, where lipophilic moieties can significantly influence a molecule's pharmacokinetic profile.

The fundamental structure of alkanes is characterized by sp³ hybridized carbon atoms forming single covalent bonds with other carbons and hydrogens, resulting in a tetrahedral geometry around each carbon atom.[3]

graph "3_Ethyl_4_methylheptane" {

layout=neato;

node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];

edge [color="#202124"];

}

Caption: Stereoisomeric relationships of this compound.

Synthesis of this compound: A Plausible Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

It is imperative to note that this is a representative protocol and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 3-Ethyl-4-methyl-3-heptanol via Grignard Reaction

This step utilizes the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol.[4]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of sec-butylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-4-methyl-3-heptanol.

Step 2: Dehydration of 3-Ethyl-4-methyl-3-heptanol

This step involves the acid-catalyzed elimination of water to form an alkene.

-

To the crude 3-ethyl-4-methyl-3-heptanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture and distill the resulting alkene, 3-ethyl-4-methylhept-3-ene, as it is formed.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and purify by distillation.

Step 3: Catalytic Hydrogenation of 3-Ethyl-4-methylhept-3-ene

The final step involves the reduction of the alkene to the corresponding alkane.[5]

-

Dissolve the purified 3-ethyl-4-methylhept-3-ene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting liquid is this compound. Further purification can be achieved by distillation if necessary.

Analytical Characterization: Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically non-equivalent protons and diastereotopicity. The signals for the aliphatic protons will appear in the upfield region, typically between 0.8 and 1.6 ppm.[6]

-

Expected Chemical Shifts (δ):

-

~0.8-1.0 ppm: Multiple overlapping signals corresponding to the methyl protons of the ethyl and methyl groups, as well as the terminal methyl group of the heptane chain. These will likely appear as triplets and doublets.

-

~1.0-1.6 ppm: A complex multiplet region corresponding to the methylene and methine protons.[7]

A detailed analysis would require high-field NMR and potentially 2D techniques like COSY and HSQC to definitively assign each proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with each unique carbon atom giving a distinct signal.

-

Expected Chemical Shifts (δ):

The exact chemical shifts will depend on the specific stereoisomer and the solvent used.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of alkanes typically results in extensive fragmentation. The molecular ion peak (M⁺) at m/z = 142 may be weak or absent. The fragmentation pattern is characterized by the loss of alkyl radicals.[10]

-

Expected Fragmentation Pattern:

-

m/z = 113: Loss of an ethyl radical ([M-29]⁺).

-

m/z = 99: Loss of a propyl radical ([M-43]⁺).

-

m/z = 85: Loss of a butyl radical ([M-57]⁺).

-

m/z = 71, 57, 43, 29: Prominent peaks corresponding to smaller alkyl cations.[11]

The fragmentation pattern can be complex due to rearrangements.

Caption: Major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and is dominated by C-H stretching and bending vibrations.

-

Expected Absorptions:

-

2850-3000 cm⁻¹: Strong C-H stretching vibrations.

-

1450-1470 cm⁻¹: C-H bending (scissoring) vibrations for CH₂ groups.

-

1375-1385 cm⁻¹: C-H bending (rocking) vibrations for CH₃ groups.

Applications and Research Interest

Branched alkanes like this compound are important components of fuels, such as gasoline and jet fuel.[1] Their branching influences properties like octane rating and viscosity. In the context of drug development, the lipophilic nature of such alkyl groups can be utilized to modulate the solubility and membrane permeability of drug candidates. They can serve as non-polar solvents and are used as standards in analytical techniques like gas chromatography.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally similar C10 alkanes and a close isomer, 3-Ethyl-3-methylheptane, can provide guidance.[12]

-

Hazards:

-

Flammable Liquid: Alkanes are flammable and should be kept away from ignition sources.[13]

-

Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[12]

-

Skin and Eye Irritation: May cause mild irritation upon contact.

-

Inhalation: High concentrations of vapors may cause dizziness and drowsiness.

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.[12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Conclusion

This compound serves as an exemplary model for the study of branched alkanes. Its stereochemical complexity, combined with the characteristic properties of saturated hydrocarbons, makes it a molecule of interest for both fundamental and applied research. This guide has provided a detailed overview of its properties, a plausible synthetic strategy, comprehensive analytical characterization, and essential safety information to aid researchers in their work with this compound.

References

- ChemSrc. (2025, September 11). This compound(CAS#:52896-91-0).

- Spring, D. (n.d.). The oxidation of organocuprates—an offbeat strategy for synthesis. David Spring's group.

- ChemIndex. (n.d.). 52896-91-0 | 3-etyl-4-metylheptan.

- Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. California State Polytechnic University, Pomona.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). This compound.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- OpenOChem Learn. (n.d.). Interpreting.

- IIT Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and....

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Jay Ponder Lab. (n.d.). I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone.

- Ripps, T. (2012, October 10). Storage and Transportation of Alkanes. Prezi.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chem-Station Int. Ed. (2014, August 7). Organocuprates.

- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).

- Study.com. (n.d.). Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure.

- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Evans, M. (2023, September 8). Synthesis strategies for 3 heptanol using Grignard rxn- Dr. Tania CS. YouTube.

- Stenutz, R. (n.d.). This compound.

- Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made.

- National Institutes of Health. (n.d.). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC.

- Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube.

- Studymode. (n.d.). The Grignard Synthesis of 3-Methyl-3-Heptanol.

- The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube.

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

- Wikipedia. (n.d.). Alkane.

- Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.

- Chemistry LibreTexts. (2020, March 3). 8.3: Branched-Chain Alkanes.

- Rio de Janeiro State Government. (n.d.). Branched Chain Alkanes.

- Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube.

- PubChem. (n.d.). 3-Ethyl-4-methylhept-3-ene. National Center for Biotechnology Information.

- Evans, M. (2023, July 7). Catalytic Hydrogenation of Alkenes. YouTube.

- Chemistry LibreTexts. (2025, March 20). 25.3: Branched Alkanes.

- Arkat USA. (n.d.). Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods.

Sources

- 1. This compound | C10H22 | CID 521415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. youtube.com [youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. This compound.(52896-91-0) 1H NMR spectrum [chemicalbook.com]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. compoundchem.com [compoundchem.com]

- 10. youtube.com [youtube.com]

- 11. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. tcichemicals.com [tcichemicals.com]

- 13. prezi.com [prezi.com]

A Technical Guide to the Laboratory-Scale Synthesis of 3-Ethyl-4-methylheptane

Executive Summary

Highly branched alkanes are foundational components in numerous applications, from high-octane fuels to specialized lubricants.[1] Their synthesis, particularly of specific, high-purity isomers, is a central task in organic chemistry. This guide provides an in-depth technical exploration of three distinct and reliable laboratory-scale synthesis pathways for 3-Ethyl-4-methylheptane (CAS: 52896-91-0), a model C10 branched alkane.[2][3] We will dissect methodologies based on Corey-House, Grignard, and Wittig reactions. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of C-C bond formation strategies for the construction of complex aliphatic skeletons.

Introduction: The Architectural Challenge of Branched Alkanes

The controlled synthesis of complex alkanes like this compound presents a unique challenge: the construction of a sterically congested and unreactive saturated hydrocarbon backbone. Unlike molecules with functional groups that readily offer sites for chemical transformation, the synthesis of a specific alkane isomer requires the precise and strategic formation of carbon-carbon single bonds. The choice of synthetic pathway dictates not only the efficiency and yield but also the feasibility based on the availability and complexity of starting materials.

This guide explores three canonical methods of C-C bond formation, each adapted for the synthesis of our target molecule:

-

Corey-House Synthesis: A powerful cross-coupling reaction ideal for joining two distinct alkyl fragments.[4]

-

Grignard Reaction: A classic organometallic reaction to form an alcohol intermediate, which is subsequently deoxygenated.[5][6]

-

Wittig Reaction: A robust method for creating a carbon-carbon double bond, which is then saturated via hydrogenation.[7][8][9]

By examining these pathways, we will illuminate the strategic decisions involved in modern organic synthesis.

Target Molecule: this compound

Pathway 1: Corey-House Synthesis

The Corey-House reaction is a superior method for synthesizing unsymmetrical alkanes.[10][11] It involves the reaction of a lithium diorganocuprate (a Gilman reagent) with an organic halide.[4] This approach allows for the coupling of two different alkyl groups with high fidelity, minimizing the homocoupling side products that plague other methods like the Wurtz reaction.

Principle & Retrosynthetic Analysis

The core of the reaction is the Sₙ2-like displacement of a halide by the organocuprate.[4] For this reaction to be efficient, the alkyl halide electrophile should ideally be a methyl, primary, or secondary cycloalkyl halide to minimize competing elimination reactions.[10]

Our retrosynthetic disconnection for this compound is at the C3-C4 bond. This disconnection is challenging as it necessitates a secondary alkyl halide, but it remains a viable and instructive pathway.

Experimental Protocol

Step 1: Synthesis of Ethylmagnesium Bromide

-

In a flame-dried 250 mL flask under argon, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of bromoethane (1.0 equivalent) in diethyl ether. The reaction should initiate, evidenced by bubbling and warming. Maintain a gentle reflux by controlling the addition rate.

-

After addition is complete, reflux for an additional 30 minutes to ensure full conversion.

Step 2: Reaction with 2-Methylpentanal

-

Cool the freshly prepared Grignard reagent to 0 °C (ice bath).

-

Slowly add a solution of 2-methylpentanal (1.0 equivalent) in anhydrous diethyl ether.

-

After addition, allow the mixture to warm to room temperature and stir for 1 hour.

Step 3: Hydrolysis and Alcohol Isolation

-

Cool the reaction mixture to 0 °C and slowly quench by adding a cold saturated aqueous solution of ammonium chloride.

-

Separate the layers, extract the aqueous phase with diethyl ether, combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent to yield crude 3-ethyl-4-methylheptan-3-ol.

Step 4: Dehydration of the Alcohol

-

Place the crude alcohol in a round-bottomed flask with a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to distill the resulting alkene/water azeotrope. This step must be carefully controlled to prevent polymerization.

-

Wash the collected distillate with sodium bicarbonate solution, then water, and dry over CaCl₂ to isolate the alkene mixture (primarily 3-ethyl-4-methylhept-3-ene and 3-ethyl-4-methylhept-2-ene).

Step 5: Catalytic Hydrogenation

-

Dissolve the alkene mixture in ethanol or ethyl acetate in a suitable pressure vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir vigorously until hydrogen uptake ceases.

-

Carefully vent the vessel, and filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent and purify by fractional distillation to obtain this compound.

Discussion

This pathway is robust but lengthy. The Grignard reaction itself is high-yielding, but the subsequent dehydration step can be problematic. [12]Acid-catalyzed dehydration proceeds via a carbocation intermediate, which can lead to rearrangements and a mixture of alkene isomers, though in this specific case, major rearrangement is less likely. The final hydrogenation step is typically very clean and high-yielding.

Pathway 3: Wittig Reaction and Hydrogenation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. [7][9][13]It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). [8]The double bond is formed with high regioselectivity. For our purpose, the resulting alkene is then hydrogenated.

Principle & Retrosynthetic Analysis

The driving force of the Wittig reaction is the formation of the highly stable triphenylphosphine oxide byproduct. [8]We will disconnect the target alkene intermediate, 3-ethyl-4-methylhept-3-ene, at the double bond. This yields a ketone (pentan-3-one) and a C5 fragment that will be delivered by the ylide.

Experimental Protocol

Step 1: Synthesis of (sec-Butyl)triphenylphosphonium Bromide

-

In a round-bottomed flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Add 2-bromobutane (1.1 equivalents).

-

Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate as a white solid.

-

Cool the mixture, collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum.

Step 2: Formation of the Phosphonium Ylide

-

Suspend the phosphonium salt (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. A deep orange or red color indicates the formation of the ylide.

Step 3: Wittig Reaction with Pentan-3-one

-

To the ylide solution at 0 °C, slowly add a solution of pentan-3-one (1.0 equivalent) in anhydrous THF.

-

The characteristic color of the ylide will fade as it reacts.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 4: Work-up and Alkene Isolation

-

Quench the reaction by adding water.

-

Extract the product with pentane or hexanes. The byproduct, triphenylphosphine oxide, has limited solubility in these solvents and may precipitate or remain in the aqueous/THF layer.

-

Wash the combined organic layers with water and brine, then dry over MgSO₄.

-

Filter and remove the solvent. The crude product can be purified by column chromatography or used directly in the next step.

Step 5: Catalytic Hydrogenation

-

Perform hydrogenation as described in Pathway 2, Step 5, using the crude alkene mixture from the Wittig reaction.

-

Purify the final product by fractional distillation.

Discussion

The Wittig reaction is highly reliable for C=C bond formation. [14]The primary ylide used here is "unstabilized," which typically leads to a mixture of (E)- and (Z)-alkene isomers, with the (Z)-isomer often predominating. [9]This is inconsequential for our synthesis, as both isomers will be hydrogenated to the same alkane product. A significant practical challenge of the Wittig reaction is the removal of the stoichiometric triphenylphosphine oxide byproduct, which can sometimes complicate purification.

Comparative Analysis of Synthesis Pathways

| Feature | Corey-House Synthesis | Grignard & Deoxygenation | Wittig & Hydrogenation |

| Number of Steps | 2-3 (from halides) | 4-5 | 4-5 |

| Key Transformation | C(sp³)-C(sp³) Coupling | C=O Addition -> Dehydration | C=C Formation |

| Overall Yield | Moderate (limited by secondary halide) | Moderate (limited by dehydration) | Good |

| Atom Economy | Moderate | Poor (loss of H₂O) | Poor (loss of Ph₃PO) |

| Starting Materials | Alkyl Halides, CuI, Li | Alkyl Halide, Mg, Aldehyde | Alkyl Halide, PPh₃, Ketone |

| Key Challenges | Anhydrous conditions, low temps, potential elimination | Carbocation rearrangements, multi-step process | Removal of triphenylphosphine oxide |

Conclusion

The synthesis of this compound can be successfully achieved through several robust synthetic strategies.

-

The Corey-House Synthesis offers the most direct route, forming the key C-C bond in a single coupling step. Its main drawback is the potentially lower yield when using secondary halides.

-

The Grignard-based approach is a classic, versatile method that builds the carbon skeleton efficiently but requires additional steps for functional group manipulation (alcohol deoxygenation), which can lower the overall yield.

-

The Wittig reaction pathway provides excellent control over the formation of the carbon skeleton via an alkene intermediate. While reliable, it suffers from poor atom economy and the challenge of separating the triphenylphosphine oxide byproduct.

The optimal choice of pathway depends on the specific objectives of the researcher. For directness, the Corey-House is appealing. For utilizing simple, common starting materials, the Grignard approach is advantageous. For reliability in C-C bond formation, despite its length, the Wittig reaction is a formidable option. Each pathway serves as an excellent case study in the strategic planning and practical execution required in advanced organic synthesis.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 521415, this compound.

- National Institute of Standards and Technology. Heptane, 3-ethyl-4-methyl-. In: NIST Chemistry WebBook.

- Wikipedia. Corey–House synthesis.

- National Institute of Standards and Technology. Heptane, 3-ethyl-4-methyl- Gas Chromatography Data.

- BYJU'S. Wittig Reaction.

- Jasperse, J. Grignard Synthesis of Triphenylmethanol.

- Lumen Learning. The Wittig reaction | Organic Chemistry II.

- ChemEurope.com. Corey-House synthesis.

- Wikipedia. Wittig reaction.

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.

- LookChem. This compound.

- SpectraBase. This compound Spectrum.

- ResearchGate. Mechanics for branched-chain alkane production.

- University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction.

- Vedantu. Corey House Reaction: Mechanism, Steps & Applications.

- SpringerLink. Recent trends in microbial production of alkanes.

- BYJU'S. Corey House Reaction.

- Wikipedia. Grignard reagent.

- National Center for Biotechnology Information. Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework.

- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.

- ResearchGate. Synthesis of highly-branched alkanes for renewable gasoline.

- NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques.

- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- J-GLOBAL. This compound | Chemical Substance Information.

- National Institute of Standards and Technology. Heptane, 3-ethyl-4-methyl- Thermophysical Data.

- ResearchGate. Stereodivergent Synthesis of the Four Stereoisomers of Diethyl 4-Hydroxyphosphopipecolate from Ethyl (R)-4-Cyano-3-hydroxybutanoate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H22 | CID 521415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. leah4sci.com [leah4sci.com]

- 7. byjus.com [byjus.com]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

1H NMR spectrum of 3-Ethyl-4-methylheptane

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Ethyl-4-methylheptane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled analytical technique for the structural elucidation of organic molecules. While foundational principles are often taught using simple model compounds, real-world analysis frequently involves complex, non-symmetric structures that produce intricate and overlapping spectral data. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a branched alkane whose structure presents key challenges including severe signal overlap and the emergence of diastereotopicity. We will deconstruct the molecule's proton environments, predict the corresponding spectral parameters, detail a robust experimental protocol for data acquisition, and provide insights into spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for rigorous structural verification.

Foundational Principles for Complex Acyclic Alkanes

The ¹H NMR spectrum of a simple, linear alkane is often straightforward. However, the introduction of branching and stereocenters, as seen in this compound, necessitates a deeper understanding of several core NMR principles.

Chemical Shift (δ) in Saturated Systems

Protons in aliphatic alkanes are highly shielded due to the surrounding electron density of C-H and C-C sigma bonds.[1] This shielding effect means they experience a weaker effective magnetic field and thus resonate at a low frequency (upfield). Consequently, their chemical shifts (δ) typically appear in the 0.7 to 1.9 ppm range, relative to the tetramethylsilane (TMS) standard at 0 ppm.[1][2] Within this narrow window, the precise chemical shift is influenced by the degree of substitution: methine (CH) protons are generally more deshielded (further downfield) than methylene (CH₂) protons, which are in turn more deshielded than methyl (CH₃) protons.[3][4]

Spin-Spin Coupling and Multiplicity

The magnetic field of a given proton is influenced by the spin states of non-equivalent protons on adjacent carbons.[5] This interaction, known as spin-spin coupling, causes the splitting of a single resonance into multiple lines, a phenomenon called multiplicity.[6] For simple first-order systems, the multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[6][7] A signal split by 'n' neighbors will appear as a multiplet with n+1 peaks (e.g., a doublet for n=1, a triplet for n=2, a quartet for n=3).[5] The distance between these peaks, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[8]

The Critical Role of Stereochemistry: Diastereotopicity

The most significant challenge in interpreting the spectrum of this compound arises from its stereochemistry. The molecule possesses two chiral centers at C3 and C4. The presence of these stereocenters renders the local environment asymmetric.

Consequently, the two protons on any methylene (CH₂) group in the molecule become diastereotopic .[9][10] This means they are chemically non-equivalent. Replacing one proton with a different group (e.g., deuterium) would create a diastereomer relative to replacing the other proton.[10][11]

The NMR implications of diastereotopicity are profound:

-

Distinct Chemical Shifts: Diastereotopic protons will have different chemical shifts and appear as two separate signals.[9]

-

Geminal Coupling: Because they are non-equivalent, they will split each other's signals. This is known as geminal coupling (²J), which occurs across two bonds.

-

Complex Multiplicity: Each diastereotopic proton will also couple to adjacent (vicinal) protons. The result is often a complex splitting pattern, such as a "doublet of doublets" or a "multiplet," rather than a simple triplet or quartet.[12]

Structural Deconstruction of this compound

To predict the spectrum, we must first identify every chemically unique proton environment in the molecule. Due to the two chiral centers, nearly every proton and proton group is unique.

Caption: Molecular structure of this compound with labeled proton environments. Asterisks (*) denote chiral centers.

Predicted ¹H NMR Spectral Parameters

Based on the structure, a total of 10 distinct signals are expected. The protons on the CH₂ groups (b, e, f, i) are diastereotopic, meaning each proton within a single CH₂ group will have a unique chemical shift. However, due to rapid bond rotation and likely signal overlap, they are often analyzed as complex multiplets. The table below summarizes the predicted parameters.

| Label | Proton Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |

| a | C1-H ₃ | 3H | ~0.8-0.9 | Triplet (t) | b |

| b | C2-H ₂ | 2H | ~1.2-1.4 | Multiplet (m) | a, c |

| c | C3-H | 1H | ~1.3-1.5 | Multiplet (m) | b, d, i |

| d | C4-H | 1H | ~1.1-1.3 | Multiplet (m) | c, e, h |

| e | C5-H ₂ | 2H | ~1.0-1.2 | Multiplet (m) | d, f |

| f | C6-H ₂ | 2H | ~1.2-1.4 | Multiplet (m) | e, g |

| g | C7-H ₃ | 3H | ~0.8-0.9 | Triplet (t) | f |

| h | C4-CH ₃ | 3H | ~0.8-0.9 | Doublet (d) | d |

| i | C3-CH ₂ | 2H | ~1.2-1.4 | Multiplet (m) | c, j |

| j | C3-CH₂-CH ₃ | 3H | ~0.8-0.9 | Triplet (t) | i |

Justification for Predictions:

-

Chemical Shifts: All protons are in a typical alkane environment and are expected to resonate between 0.8 and 1.5 ppm.[1] The methine protons (c, d) are the most substituted and are predicted to be slightly downfield, though extensive branching can cause unpredictable shielding/deshielding effects.[13]

-

Integration: The integration values directly correspond to the number of protons in each unique environment.

-

Multiplicity:

-

The terminal methyl groups a , g , and j are each adjacent to a CH₂ group (n=2), leading to a predicted triplet (2+1=3).

-

The methyl group h is adjacent to a single methine proton (n=1), resulting in a doublet (1+1=2).

-

The methine protons c and d are coupled to a large number of neighboring protons, and the methylene protons b , e , f , and i are all diastereotopic. This complexity, combined with very similar J-coupling values, will cause their signals to appear as complex, overlapping multiplets (m) that are difficult to resolve at standard field strengths.[14]

-

Standardized Experimental Protocol for Spectrum Acquisition

Obtaining a high-quality, interpretable spectrum requires meticulous sample preparation and careful selection of instrument parameters.[15]

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[16][17]

-

Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃).[16] CDCl₃ is chosen for its excellent ability to dissolve nonpolar alkanes and its single residual proton peak at δ 7.26 ppm, which serves as a secondary chemical shift reference.[18][19]

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS is the primary standard, defining δ 0.00 ppm.[2]

-

Homogenization: Gently swirl the vial to ensure the sample is fully dissolved.

-

Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping & Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard ¹H acquisition (zg30)

-

Solvent Lock: Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Spectral Width (SW): 20 ppm (centered around 5 ppm).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply an automatic baseline correction algorithm.

-

Referencing: Calibrate the x-axis by setting the TMS peak to δ 0.00 ppm.

-

Integration: Define integrals for all distinct signals.

Caption: A standardized workflow for the acquisition and processing of the ¹H NMR spectrum.

Guide to Spectral Interpretation

Interpreting the resulting spectrum requires a systematic approach.

-

Reference Check: Confirm the TMS peak is at 0 ppm.

-

Signal Count: Count the number of distinct signals or multiplets. You should observe signals corresponding to the 10 predicted environments, although significant overlap is expected.

-

Upfield Region (δ 0.8-1.0 ppm): This region will contain the most shielded protons. Expect to find four overlapping signals: the three triplets (a, g, j) and one doublet (h).[20] The combined integration of this region should correspond to 12H (3H + 3H + 3H + 3H). Differentiating these signals may require advanced 2D NMR techniques like COSY.

-

Mid-Field Region (δ 1.0-1.6 ppm): This is the most complex and crowded region of the spectrum.[20] It will contain the broad, overlapping multiplets from all four methylene groups (b, e, f, i) and the two methine protons (c, d). The total integration should be 10H (2H + 1H + 1H + 2H + 2H + 2H). The diastereotopic nature of the methylene protons and coupling to multiple neighbors are the reasons for the complexity here.[14] A key feature to look for would be to identify the doublet for the C4-methyl group (h) and then use a COSY experiment to find its coupling partner, the C4-methine proton (d).

Conclusion

The ¹H NMR spectrum of this compound is a powerful illustration of how molecular asymmetry dictates spectral complexity. The presence of two chiral centers fundamentally alters the spectrum from a simple set of first-order multiplets to a complex array of overlapping signals dominated by the effects of diastereotopicity. While a one-dimensional spectrum confirms the presence of the correct number and type of protons, a full, unambiguous assignment of every resonance, particularly in the heavily overlapped 1.0-1.6 ppm region, would necessitate two-dimensional NMR experiments (e.g., COSY, HSQC). This guide provides the foundational framework for predicting, acquiring, and interpreting the spectrum, underscoring the necessity of combining theoretical principles with meticulous experimental practice for accurate structural elucidation.

References

- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.

- Max T. Rogers NMR Facility. Sample Preparation. Michigan State University.

- T. T. Talele, et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.

- University of Ottawa. (n.d.). NMR Sample Preparation.

- OpenOChem Learn. (n.d.). Alkanes - 1HNMR.

- Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- JoVE. (2024). ¹H NMR Signal Multiplicity: Splitting Patterns.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Scribd. (n.d.). 1H NMR Chemical Shifts of Alkanes.

- The Organic Chemistry Tutor. (2019). Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. YouTube.

- Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra.

- Chemistry LibreTexts. (2014). 14.13: Splitting Diagrams Explain the Multiplicity of a Signal.

- OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons.

- Pearson Study Prep. (2015). 1H NMR Chemical Shifts. YouTube.

- ACS Publications. (n.d.). Predicting Fuel Ignition Quality Using 1H NMR Spectroscopy and Multiple Linear Regression. Energy & Fuels.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- University of Regensburg. (n.d.). From 1H NMR, we get: Chemical shift data (δ).

- University College London. (n.d.). Spin-Spin Coupling.

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic.

- Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?.

- Chemistry Stack Exchange. (2015). 1H (proton) NMR spectra for alkanes.

- National Institutes of Health. (n.d.). This compound. PubChem.

- Cremer, D., & Gräfenstein, J. (2007). Calculation and analysis of NMR spin–spin coupling constants. Physical Chemistry Chemical Physics.

- MRI Questions. (n.d.). Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations.

- Jackowski, K., & Wilczek, M. (2010). Gas–Phase Studies of Spin–Spin Coupling Constants. Molecules.

- Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.

- NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST WebBook.

Sources

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: ¹H NMR Signal Multiplicity: Splitting Patterns [jove.com]

- 9. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 20. This compound.(52896-91-0) 1H NMR spectrum [chemicalbook.com]

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 3-Ethyl-4-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Branched Alkanes

In the intricate world of chemical analysis, branched alkanes like 3-Ethyl-4-methylheptane present a unique challenge. Their structural complexity and the subtle differences between isomers demand analytical techniques that offer both high resolution and definitive structural elucidation.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has emerged as the gold standard for this purpose, providing a powerful lens to peer into the molecular structure of these compounds.[1] This guide offers a deep dive into the mass spectrometric analysis of this compound, providing not just a methodology, but a foundational understanding of the principles and practices that ensure data integrity and insightful interpretation.

The Cornerstone of Analysis: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a foundational and widely utilized ionization technique in mass spectrometry, especially for the analysis of volatile organic compounds.[2][3] As a "hard" ionization method, EI employs a high-energy electron beam (typically 70 eV) to ionize and extensively fragment molecules.[3][4] This fragmentation is not a random shattering; it follows predictable pathways dictated by the molecule's structure, creating a reproducible "mass spectral fingerprint" that is invaluable for structural identification.[2][5] While this extensive fragmentation can sometimes lead to a diminished or absent molecular ion peak for highly branched compounds, the resulting fragment ions provide a wealth of structural information.[6][7]

The choice of 70 eV as the standard electron energy is crucial for reproducibility. This energy level is significantly higher than the ionization energy of most organic molecules, ensuring consistent fragmentation patterns that can be reliably compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library.[5][8][9]

Experimental Workflow: Acquiring the Mass Spectrum of this compound

The following protocol outlines a robust and self-validating workflow for the GC-MS analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Caption: Overall workflow for the GC-MS analysis of this compound.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Rationale: Proper sample preparation is paramount to prevent contamination and ensure compatibility with the GC-MS system.

-

Procedure:

-

Accurately prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane. A typical concentration range is 1-10 µg/mL.

-

If the sample matrix contains water, pass the organic solution through a small column of anhydrous sodium sulfate to remove moisture, which can interfere with the analysis.[1]

-

Transfer the final solution to a 2 mL autosampler vial with a septum cap.

-

-

-

Gas Chromatography (GC) Parameters:

-

Rationale: The GC separates the components of the sample mixture before they enter the mass spectrometer, ensuring that a pure spectrum of the target analyte is obtained. A non-polar capillary column is ideal for separating hydrocarbons.

-

Typical Parameters:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

-

-

Mass Spectrometry (MS) Parameters:

-

Rationale: These parameters control the ionization and detection of the analyte. An ionization energy of 70 eV is standard for generating reproducible spectra for library matching.

-

Typical Parameters:

-

Decoding the Spectrum: Fragmentation Pattern of this compound

The mass spectrum of this compound is a direct reflection of its structure. The molecule has a molecular weight of 142.28 g/mol .[11][12][13] Upon electron ionization, the parent molecule loses an electron to form the molecular ion (M+•) at m/z 142. However, due to its branched nature, this molecular ion is often of low abundance or even absent.[6]

The fragmentation of branched alkanes is dominated by cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[6] The loss of the largest alkyl group at a branch point is generally favored.[6]

Caption: Simplified fragmentation pathways for this compound.

Analysis of Key Fragment Ions

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST WebBook.[11][14]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 92.9 | [C3H7]+ (Propyl cation) |

| 57 | 63.3 | [C4H9]+ (Butyl cation) |

| 70 | 100.0 | [C5H10]+• (Base Peak) |

| 71 | 78.9 | [C5H11]+ (Pentyl cation) |

| 99 | 3.5 | [M-C3H7]+ |

| 113 | 16.1 | [M-C2H5]+ |

| 142 | 2.9 | [M]+• (Molecular Ion) |

The base peak at m/z 70 is particularly significant. Its high abundance suggests a very stable fragment, likely formed through a rearrangement process following an initial fragmentation. The prominent peaks at m/z 43 and m/z 57 correspond to the stable propyl and butyl carbocations, respectively, which are characteristic fragments for many alkanes.[15][16] The presence of a peak at m/z 113 ([M-29]+) indicates the loss of an ethyl group, while the peak at m/z 99 ([M-43]+) signifies the loss of a propyl group. The low relative intensity of the molecular ion at m/z 142 is consistent with the behavior of branched alkanes under electron ionization.[6]

Trustworthiness and Validation: Ensuring Data Integrity

The reliability of mass spectrometry data hinges on a self-validating system. This is achieved through:

-

Reproducibility: The standardized use of 70 eV for electron ionization ensures that the fragmentation pattern is highly reproducible, allowing for direct comparison with extensive, curated mass spectral libraries like the NIST database.[5][8]

-

Library Matching: The primary method for identifying an unknown compound is to compare its acquired mass spectrum against a library of known spectra. A high match score provides strong evidence for the compound's identity.

-

Retention Index: In gas chromatography, the retention index provides an additional, independent confirmation of identity. By comparing the retention time of the analyte to those of a series of n-alkane standards, a retention index can be calculated and compared to literature values.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric analysis of this compound, when approached with a thorough understanding of the underlying principles and a robust experimental methodology, provides unambiguous structural information. The characteristic fragmentation patterns generated by electron ionization serve as a reliable molecular fingerprint. For researchers, scientists, and drug development professionals, mastering these techniques is essential for navigating the complexities of organic analysis and ensuring the integrity of their scientific endeavors.

References

- Benchchem.

- Whitman People. GCMS Section 6.9.

- Electron Ionization in GC-MS: The Gold Standard for Vol

- Wikipedia.

- ResearchGate. Identification of methyl branched alkanes using GC-MS ion trap?.

- Creative Proteomics.

- Frontiers. Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.

- SHIMADZU CORPORATION.

- NIST. Heptane, 3-ethyl-4-methyl-.

- NIST. Heptane, 3-ethyl-4-methyl-.

- Chemistry LibreTexts. 3.

- ResearchGate.

- ChemicalBook. This compound.(52896-91-0) 1H NMR spectrum.

- NIST. Heptane, 3-ethyl-4-methyl-.

- Doc Brown's Chemistry. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and....

- NIST. Heptane, 3-ethyl-4-methyl-.